Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is a fluorinated organic compound with the molecular formula C11H8F4O3 It is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties to the molecule
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the compound may interact with its targets through key hydrogen bonding interactions . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may impact the replication of certain viruses .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound allows a simultaneous change in the electronic, lipophilic, and steric parameters, all of which can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may interfere with the replication of certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate typically involves the esterification of 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid.
Reduction: Formation of ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate can be compared with other fluorinated compounds such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A fluorinated building block used in pharmaceutical synthesis.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different functional groups, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORGVRCFOJTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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